3-Phenylpropane-1-sulfonamide
Overview
Description
3-Phenylpropane-1-sulfonamide: is an organic compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . It is a sulfonamide derivative, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a phenylpropane backbone. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
The primary targets of 3-Phenylpropane-1-sulfonamide are bacterial enzymes, specifically dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and replication .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme. This prevents PABA from binding, thereby inhibiting the enzyme’s function . The inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .
Biochemical Pathways
The action of this compound affects the biochemical pathway of folic acid synthesis in bacteria . By inhibiting dihydropteroate synthetase, it prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This disruption in the pathway leads to a deficiency of folic acid in the bacteria, which in turn affects several downstream processes, including DNA synthesis, ultimately inhibiting bacterial growth .
Pharmacokinetics
The pharmacokinetics of sulfonamides, such as this compound, involve absorption, distribution, metabolism, and excretion (ADME). Sulfonamides are usually well absorbed in the gastrointestinal tract when administered orally . They are distributed widely throughout the body, reaching therapeutic concentrations in many tissues and body fluids . Sulfonamides are metabolized in the liver through acetylation and hydroxylation . They are primarily excreted in the urine, both as unchanged drug and as metabolites .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and replication. By disrupting the synthesis of folic acid, an essential component for bacterial DNA synthesis, the compound effectively halts the proliferation of bacteria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can impact the absorption and metabolism of the compound . It’s also worth noting that bacterial resistance can develop over time due to genetic mutations, which can decrease the efficacy of the compound .
Biochemical Analysis
Biochemical Properties
3-Phenylpropane-1-sulfonamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in the sulfonamide metabolic pathway, such as dihydropteroate synthase . This interaction inhibits the enzyme’s activity, leading to a decrease in folic acid synthesis, which is crucial for bacterial growth and replication. Additionally, this compound can bind to carbonic anhydrase, inhibiting its function and affecting various physiological processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by interfering with cell signaling pathways and gene expression. For instance, the inhibition of dihydropteroate synthase by this compound leads to a reduction in folic acid levels, which in turn affects DNA synthesis and cell division . This compound also impacts cellular metabolism by altering the activity of carbonic anhydrase, which plays a role in maintaining pH balance and ion transport within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes. The sulfonamide group of the compound binds to the active site of dihydropteroate synthase, preventing the enzyme from catalyzing the formation of dihydropteroate, a precursor of folic acid . This inhibition disrupts the folic acid synthesis pathway, leading to bacteriostatic effects. Additionally, the binding of this compound to carbonic anhydrase inhibits its activity, affecting various physiological processes such as respiration and ion transport .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under normal storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting bacterial growth and replication . The degradation of the compound over time may reduce its efficacy in prolonged experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including gastrointestinal disturbances and potential allergic reactions . It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to sulfonamide metabolism. It interacts with enzymes such as dihydropteroate synthase and carbonic anhydrase, affecting the synthesis of folic acid and the regulation of pH balance . These interactions can alter metabolic flux and metabolite levels, leading to changes in cellular function and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, affecting its localization and activity . The distribution of this compound within tissues is influenced by its interactions with transport proteins, which facilitate its movement across cell membranes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments within the cell, such as the cytoplasm and endoplasmic reticulum, where it interacts with target enzymes . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its effective function in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing sulfonamides, including 3-Phenylpropane-1-sulfonamide, involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base . For this compound, the typical synthetic route would involve the reaction of 3-phenylpropylamine with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions (e.g., using a base like triethylamine or sodium hydroxide).
Industrial Production Methods: Industrial production of sulfonamides generally follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the stoichiometry of reactants, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Phenylpropane-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonamide group can act as a nucleophile, participating in substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids or sulfonate esters.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
3-Phenylpropane-1-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, particularly those with antibacterial and antiviral properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Employed in studies investigating the biological activity of sulfonamide derivatives.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Sulfanilamide: A simpler sulfonamide with a similar mechanism of action.
Sulfamethoxazole: A sulfonamide antibiotic with a broader spectrum of activity.
Sulfasalazine: A sulfonamide used in the treatment of inflammatory bowel disease.
Comparison: 3-Phenylpropane-1-sulfonamide is unique due to its phenylpropane backbone, which can impart different physicochemical properties and biological activities compared to simpler sulfonamides like sulfanilamide. Its structure allows for potential modifications that can enhance its activity or selectivity for specific targets.
Properties
IUPAC Name |
3-phenylpropane-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAXOOCHYNKTRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503089 | |
Record name | 3-Phenylpropane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80503089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90220-25-0 | |
Record name | 3-Phenylpropane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80503089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenylpropane-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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